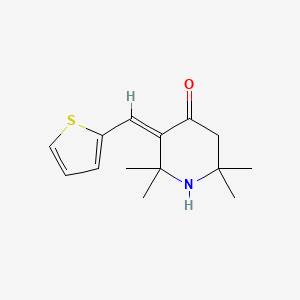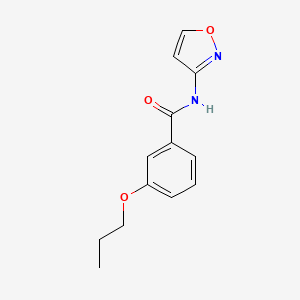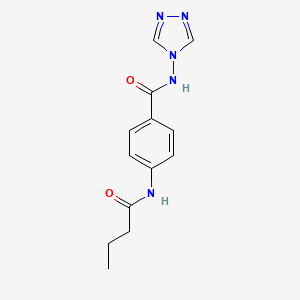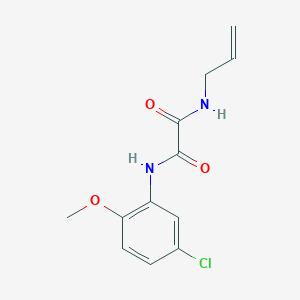
2,2,6,6-tetramethyl-3-(2-thienylmethylene)-4-piperidinone
説明
TTMP is a cyclic ketone that was first synthesized in the 1970s. It has a unique molecular structure that makes it an attractive candidate for various scientific applications. TTMP is known to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
科学的研究の応用
TTMP has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TTMP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
TTMP exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the activity of inflammatory enzymes. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and physiological effects:
TTMP has been shown to possess various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, reduce cell proliferation, and induce apoptosis in cancer cells. TTMP has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
TTMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, TTMP has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of TTMP. One potential application is in the development of novel anti-cancer therapies. TTMP has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a chemotherapeutic agent. Another area of research could be the development of TTMP-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies could explore the potential of TTMP in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, TTMP is a synthetic compound with promising potential for various scientific applications. It possesses antioxidant and anti-inflammatory properties and has been extensively studied for its potential use in the treatment of various diseases. Further research is needed to fully explore the potential of TTMP in various scientific fields.
特性
IUPAC Name |
(3E)-2,2,6,6-tetramethyl-3-(thiophen-2-ylmethylidene)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-13(2)9-12(16)11(14(3,4)15-13)8-10-6-5-7-17-10/h5-8,15H,9H2,1-4H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFEUXPXDQMKG-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CS2)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C/C2=CC=CS2)/C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-3-(2-thienylmethylene)azaperhydroin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4778625.png)
![4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline](/img/structure/B4778627.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)


![N-(4-tert-butylphenyl)-N'-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4778670.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4778675.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
![N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)
